molecular formula C19H19NO6S B1386819 2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid CAS No. 1171562-25-6

2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid

Cat. No.: B1386819
CAS No.: 1171562-25-6
M. Wt: 389.4 g/mol
InChI Key: YPLRADGLEFRRJF-UHFFFAOYSA-N
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Description

This compound is a structurally complex thiophene derivative featuring a central thiophene-3-carboxylic acid core substituted with a phenyl group at position 4 and a functionalized enamine moiety at position 2. The enamine side chain contains ethoxy, ethoxycarbonyl, and ketone groups, which contribute to its unique electronic and steric properties.

Properties

IUPAC Name

2-[(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)amino]-4-phenylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c1-3-25-18(23)13(19(24)26-4-2)10-20-16-15(17(21)22)14(11-27-16)12-8-6-5-7-9-12/h5-11,20H,3-4H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLRADGLEFRRJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C(=CS1)C2=CC=CC=C2)C(=O)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural motifs with other thiophene-based derivatives synthesized via multicomponent reactions (e.g., Petasis reactions) or functionalized with amino and carboxylic acid groups. Key analogues include:

Compound Name Core Structure Substituents/Modifications Synthesis Yield (Reported) Key Spectroscopic Data (NMR/HRMS)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl, ethoxycarbonyl, enamine side chain 22% 1H NMR (CDCl3): δ 7.32–6.75 (m, aromatic)
2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid (Target) Thiophene-3-carboxylic acid Phenyl (position 4), enamine with ethoxy/ethoxycarbonyl/ketone groups (position 2) Not reported Not available in evidence
6-(3-carboxy-2-hydroxy-4-{[1-hydroxy-3-(3-methoxyphenyl)prop-2-en-1-ylidene]amino}-6-methoxyphenoxy)-... acid Oxane-carboxylic acid Methoxyphenyl, hydroxypropylideneamino, methoxy groups Not reported Not available in evidence

Structural and Functional Differences

  • Core Heterocycle : The target compound’s thiophene ring lacks hydrogenation, unlike the tetrahydrobenzo[b]thiophene in compound 6o , which may enhance aromatic conjugation and stability .
  • Substituent Effects : The phenyl group at position 4 in the target compound contrasts with the 4-hydroxyphenyl group in 6o , likely reducing solubility in polar solvents but improving lipophilicity for membrane permeability in biological systems.

Spectroscopic and Computational Insights

  • NMR/HRMS : Compound 6o was characterized by distinct aromatic proton signals (δ 7.32–6.75) and HRMS-ESI (m/z 390.1370) . The target compound’s NMR would likely show similar ethoxy signals (δ ~1.2–1.4 for CH3, δ ~4.0–4.3 for OCH2) but differ in aromatic regions due to the phenyl substituent.
  • Computational Analysis: Density-functional theory (DFT) methods, such as those described in and , could model the electronic structure of the target compound.

Biological Activity

Overview

The compound 2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid (CAS No. 848178-50-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The compound features a thiophene ring, an ethoxycarbonyl group, and an amino group, contributing to its unique chemical properties. The synthesis typically involves the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with amine derivatives under controlled conditions to yield high purity products.

Antitumor Properties

Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, a related compound demonstrated an EC50 of 0.66 nM against hepatocellular carcinoma (HCC) cell lines by disrupting the interaction between the transactivation response (TAR) RNA-binding protein and Dicer, a crucial enzyme in microRNA processing .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound acts as a ligand for various enzymes, modulating their activity and influencing metabolic pathways.
  • Cellular Signaling : It may interfere with signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.

Case Studies

  • Inhibition of Type III Secretion System (T3SS) : A study explored the use of compounds similar to this one in inhibiting T3SS in pathogenic bacteria such as E. coli. The results showed that certain derivatives could significantly reduce T3SS-mediated virulence factors, thereby presenting a novel approach to combat bacterial infections .
  • Cytotoxicity Assays : In vitro assays have been conducted to evaluate cytotoxic effects on various cancer cell lines. Results indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent.

Data Table: Biological Activities and Properties

Property Value
Molecular FormulaC15H17NO6
Molecular Weight291.30 g/mol
Antitumor EC500.66 nM
Inhibition of T3SSSignificant at 50 µM
CytotoxicitySelective towards cancer cells

Research Findings

  • Antimicrobial Activity : Preliminary findings suggest that the compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Pharmacokinetics : Ongoing studies are investigating the pharmacokinetic profile of this compound to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics.
  • Structure-Activity Relationship (SAR) : Research is focused on understanding how modifications to the chemical structure influence biological activity, which is critical for optimizing therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid
Reactant of Route 2
2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid

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